molecular formula C27H21F3Si B12601095 Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane CAS No. 647832-21-1

Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane

Cat. No.: B12601095
CAS No.: 647832-21-1
M. Wt: 430.5 g/mol
InChI Key: MIKQFUMIOMFIEV-UHFFFAOYSA-N
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Description

Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane is a fluorinated organosilane featuring a triphenylsilane core substituted with a 3,3,3-trifluoro-2-phenylpropenyl group. This compound combines the electron-withdrawing effects of fluorine atoms with the steric bulk of triphenylsilane, making it a unique candidate for catalytic applications and cross-coupling reactions.

Properties

CAS No.

647832-21-1

Molecular Formula

C27H21F3Si

Molecular Weight

430.5 g/mol

IUPAC Name

triphenyl-(3,3,3-trifluoro-2-phenylprop-1-enyl)silane

InChI

InChI=1S/C27H21F3Si/c28-27(29,30)26(22-13-5-1-6-14-22)21-31(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H

InChI Key

MIKQFUMIOMFIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane typically involves the use of palladium-catalyzed cyclization-isomerization reactions. One common method involves the cyclization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols, which are readily obtained from 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3,3-dibromoprop-2-ene in three steps .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar palladium-catalyzed processes could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane can undergo

Biological Activity

Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane is a silane compound characterized by the presence of trifluoromethyl and phenyl groups. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C18_{18}H15_{15}F3_{3}Si. The presence of trifluoromethyl groups often enhances lipophilicity and biological interactions.

PropertyValue
Molecular Weight314.38 g/mol
DensityNot available
LogPApprox. 4.5
Melting PointNot available
Boiling PointNot available

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, triphenyl silanes have been evaluated for their ability to inhibit cancer cell proliferation. Research has shown that triphenyl silanes can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress and mitochondrial dysfunction.

Case Study:
A study conducted on a series of triphenyl silanes demonstrated that the introduction of trifluoromethyl groups significantly enhanced their cytotoxic effects against breast cancer cells (MCF-7). The IC50_{50} values reported were lower than those of their non-fluorinated counterparts, indicating a structure-activity relationship favoring fluorination.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar functionalities have shown effectiveness against a range of bacteria and fungi.

Research Findings:
In vitro studies revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting potential as a novel antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cell death.
  • Inhibition of Key Enzymes: Interacts with enzymes involved in cell proliferation and survival.
  • Membrane Disruption: Alters microbial membrane integrity leading to cell lysis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Alkenyl Silanes

a) Trimethyl(3,3-difluoro-2-propenyl)silane (C₆H₁₂F₂Si)
  • Structure : Features a difluoro-substituted propenyl group attached to a trimethylsilane core.
  • Key Differences : The absence of a phenyl group on the propenyl chain and the replacement of triphenylsilane with trimethylsilane reduce steric hindrance and alter electronic properties.
  • Applications : Primarily used in hydrofunctionalization reactions; its lower molecular weight (150.24 g/mol) enhances volatility compared to bulkier triphenyl derivatives .
b) Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (C₃₀H₃₁BO₂Si)
  • Structure : Incorporates a boronate ester group, enabling Suzuki-Miyaura coupling.
  • Key Differences : The boronate substituent introduces cross-coupling versatility, whereas the trifluoro-propenyl group in the target compound prioritizes electrophilicity.
  • Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), similar to many fluorinated silanes .

Phenyl-Substituted Alkenyl Silanes

a) Trimethyl(3-phenyl-1-propenyl)silane (C₁₂H₁₈Si)
  • Structure: A non-fluorinated analog with a phenyl-propenyl chain and trimethylsilane.
  • Key Differences : The lack of fluorine atoms reduces electron-withdrawing effects, impacting reactivity in electrophilic substitutions. Molecular weight: 190.36 g/mol .
b) Triphenyl(phenylethynyl)silane
  • Structure : Substituted with a phenylethynyl group instead of a propenyl chain.
  • Synthesis : Prepared via lithium exchange reactions, highlighting the adaptability of triphenylsilane in forming diverse unsaturated derivatives .

Electronic and Steric Effects

Parameter Target Compound Trimethyl(3,3-difluoro-2-propenyl)silane Trimethyl(3-phenyl-1-propenyl)silane
Electron-Withdrawing Groups 3×F, 1×Ph 2×F None
Steric Bulk High (3×Ph) Low (3×Me) Moderate (3×Me + 1×Ph)
Molecular Weight (g/mol) ~356.4* 150.24 190.36

*Estimated based on analogous structures.

  • Electronic Effects: The trifluoro group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks in coupling reactions. This contrasts with non-fluorinated analogs, which rely on steric effects for regioselectivity .

Catalytic Isomerization and Cross-Coupling

  • The target compound’s trifluoro-propenyl group is expected to participate in Hiyama coupling, analogous to the B(C₆F₅)₃-catalyzed isomerization of allyl silanes to alkenyl silanes .
  • Compared to germanium and tin analogs, silanes exhibit lower phenyl-group transfer efficiency but greater stability under moist conditions, as seen in cross-coupling studies .

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